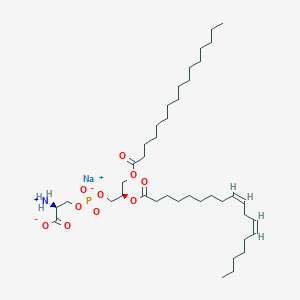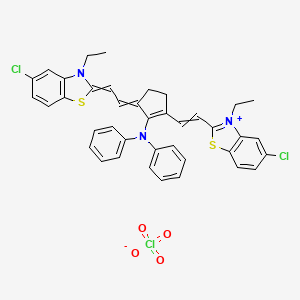
Tin(II) sulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tin(II) sulfide, also known as tin(IV) sulfide, is a chemical compound with the formula SnS. It is a member of the group IV sulfides and is known for its unique properties and applications in various fields. This compound is characterized by its yellow-brown color and is commonly found in nature as the mineral herzenbergite.
准备方法
Synthetic Routes and Reaction Conditions
Tin(II) sulfide can be synthesized through several methods. One common approach involves the direct combination of tin and sulfur at elevated temperatures. The reaction is typically carried out in a controlled environment to prevent contamination and ensure high purity of the product. The reaction can be represented as follows:
Sn+S→SnS
Another method involves the reaction of tin(IV) chloride with hydrogen sulfide gas. This reaction is conducted under controlled conditions to produce high-purity sulfanylidenestannane:
SnCl4+2H2S→SnS+4HCl
Industrial Production Methods
In industrial settings, sulfanylidenestannane is often produced through the reduction of tin(IV) oxide with sulfur or hydrogen sulfide. This method is preferred due to its efficiency and scalability. The reaction is typically carried out in a furnace at high temperatures to ensure complete conversion of the reactants to the desired product.
化学反应分析
Types of Reactions
Tin(II) sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
-
Oxidation: : this compound can be oxidized to form tin(IV) oxide and sulfur dioxide. This reaction is typically carried out at high temperatures in the presence of an oxidizing agent such as oxygen:
SnS+O2→SnO2+SO2
-
Reduction: : this compound can be reduced to elemental tin and hydrogen sulfide gas. This reaction is typically carried out using a reducing agent such as hydrogen gas:
SnS+H2→Sn+H2S
-
Substitution: : this compound can undergo substitution reactions with halogens to form tin(IV) halides and sulfur. For example, the reaction with chlorine gas can be represented as follows:
SnS+2Cl2→SnCl4+S
Common Reagents and Conditions
Common reagents used in the reactions of sulfanylidenestannane include oxygen, hydrogen, and halogens such as chlorine. These reactions are typically carried out under controlled conditions, including elevated temperatures and specific atmospheric conditions, to ensure the desired products are obtained.
Major Products Formed
The major products formed from the reactions of sulfanylidenestannane include tin(IV) oxide, elemental tin, hydrogen sulfide, sulfur dioxide, and tin(IV) halides. These products have various applications in different fields, including materials science and industrial chemistry.
科学研究应用
Tin(II) sulfide has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Chemistry: this compound is used as a precursor in the synthesis of other tin-based compounds. It is also used in catalysis and as a reagent in various chemical reactions.
Biology: In biological research, sulfanylidenestannane is used as a model compound to study the behavior of tin-based compounds in biological systems.
Medicine: this compound has potential applications in medicine, particularly in the development of new drugs and therapeutic agents. Its unique properties make it a promising candidate for targeted drug delivery and other medical applications.
Industry: In industrial applications, sulfanylidenestannane is used in the production of semiconductors, photovoltaic cells, and other electronic devices. Its unique electrical and optical properties make it an important material in the field of electronics.
作用机制
The mechanism of action of sulfanylidenestannane involves its interaction with various molecular targets and pathways. In chemical reactions, sulfanylidenestannane acts as a source of tin and sulfur, which can participate in various chemical transformations. The specific mechanism of action depends on the nature of the reaction and the conditions under which it is carried out.
In biological systems, sulfanylidenestannane can interact with proteins and other biomolecules, potentially affecting their function and activity. The exact molecular targets and pathways involved in these interactions are still under investigation, but they are believed to involve the formation of tin-sulfur bonds and other related interactions.
相似化合物的比较
Tin(II) sulfide can be compared with other similar compounds, such as tin(IV) oxide, tin(IV) chloride, and other tin-based sulfides. Some of the key similarities and differences include:
Tin(IV) Oxide (SnO2): Both sulfanylidenestannane and tin(IV) oxide are tin-based compounds, but they differ in their chemical composition and properties. Tin(IV) oxide is an oxide, while sulfanylidenestannane is a sulfide. This difference in composition leads to different chemical reactivity and applications.
Tin(IV) Chloride (SnCl4): Tin(IV) chloride is another tin-based compound that differs from sulfanylidenestannane in its chemical composition. Tin(IV) chloride is a halide, while sulfanylidenestannane is a sulfide. This difference in composition affects their chemical behavior and applications.
Other Tin-Based Sulfides: this compound can also be compared with other tin-based sulfides, such as this compound (SnS) and tin(IV) disulfide (SnS2). These compounds differ in their oxidation states and chemical properties, leading to different reactivity and applications.
属性
IUPAC Name |
sulfanylidenestannane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/S.Sn.2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJSGXFFJHQDAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[SnH2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2SSn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Diethyl P-[(2-amino-4-thiazolyl)methyl]phosphonate](/img/structure/B8266817.png)

![1-Oxa-3,9-diazaspiro[4.5]decane-2,4-dione;hydrochloride](/img/structure/B8266845.png)



![(4aR,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyrazine;dihydrochloride](/img/structure/B8266875.png)





![1,4,7,10-Tetraazacyclododecane, 1,4-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B8266918.png)

